molecular formula C17H21F2N3O B2609912 N-(1-cyanocyclopentyl)-2-{[1-(3,4-difluorophenyl)ethyl](methyl)amino}acetamide CAS No. 1281137-59-4

N-(1-cyanocyclopentyl)-2-{[1-(3,4-difluorophenyl)ethyl](methyl)amino}acetamide

Numéro de catalogue: B2609912
Numéro CAS: 1281137-59-4
Poids moléculaire: 321.372
Clé InChI: ZMOHOOLMXHDXDT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(1-cyanocyclopentyl)-2-{[1-(3,4-difluorophenyl)ethyl](methyl)amino}acetamide, commonly known as CCPA, is a chemical compound that has been extensively studied for its potential therapeutic applications. CCPA is a selective agonist of the A1 adenosine receptor, which is involved in a variety of physiological processes, including neurotransmission, cardiovascular function, and immune response.

Mécanisme D'action

CCPA is a selective agonist of the A1 adenosine receptor, which is a G protein-coupled receptor that is widely expressed in the body. Activation of the A1 adenosine receptor leads to a variety of downstream effects, including inhibition of adenylate cyclase, activation of potassium channels, and inhibition of calcium channels. These effects ultimately lead to a decrease in heart rate, vasodilation, and inhibition of neurotransmitter release.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CCPA are largely mediated by its selective activation of the A1 adenosine receptor. In animal models, CCPA has been shown to reduce infarct size and improve cardiac function following ischemia-reperfusion injury. CCPA has also been shown to have anti-inflammatory effects, including inhibition of cytokine production and leukocyte infiltration. In the central nervous system, CCPA has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.

Avantages Et Limitations Des Expériences En Laboratoire

CCPA has several advantages as a research tool, including its high selectivity for the A1 adenosine receptor and its well-characterized mechanism of action. However, there are also limitations to its use in laboratory experiments. For example, CCPA has a relatively short half-life in vivo, which can make it difficult to achieve sustained activation of the A1 adenosine receptor. Additionally, CCPA has poor solubility in aqueous solutions, which can limit its use in certain experimental settings.

Orientations Futures

There are several potential future directions for research on CCPA. One area of interest is the development of more potent and selective A1 adenosine receptor agonists that can be used to further elucidate the physiological and biochemical effects of A1 receptor activation. Another area of interest is the development of novel drug delivery systems that can improve the pharmacokinetic properties of CCPA and other A1 receptor agonists. Finally, there is interest in exploring the potential therapeutic applications of CCPA and related compounds, particularly in the fields of cardiovascular medicine and neurodegenerative diseases.
In conclusion, CCPA is a chemical compound that has been extensively studied for its potential therapeutic applications. The selective activation of the A1 adenosine receptor by CCPA has been shown to have a variety of biochemical and physiological effects, including cardioprotective, anti-inflammatory, and neuroprotective effects. While there are limitations to its use in laboratory experiments, CCPA has the potential to be a valuable research tool and may have future applications in the development of novel therapeutics.

Méthodes De Synthèse

The synthesis of CCPA involves several steps, including the reaction of 3,4-difluorophenylacetonitrile with cyclopentanone to form 1-cyanocyclopentyl-3,4-difluorophenyl ketone. This intermediate is then reacted with methylamine and ethyl bromide to form the final product, N-(1-cyanocyclopentyl)-2-{[1-(3,4-difluorophenyl)ethyl](methyl)amino}acetamide. The synthesis of CCPA has been optimized to improve yield and purity, and the compound is now readily available for research purposes.

Applications De Recherche Scientifique

CCPA has been extensively studied for its potential therapeutic applications, particularly in the field of cardiovascular medicine. The A1 adenosine receptor, which CCPA selectively activates, is involved in the regulation of heart rate, blood pressure, and vascular tone. CCPA has been shown to have cardioprotective effects in animal models of ischemia-reperfusion injury, as well as in models of heart failure and hypertension. In addition to its cardiovascular effects, CCPA has been studied for its potential anti-inflammatory and neuroprotective properties.

Propriétés

IUPAC Name

N-(1-cyanocyclopentyl)-2-[1-(3,4-difluorophenyl)ethyl-methylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21F2N3O/c1-12(13-5-6-14(18)15(19)9-13)22(2)10-16(23)21-17(11-20)7-3-4-8-17/h5-6,9,12H,3-4,7-8,10H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMOHOOLMXHDXDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)F)F)N(C)CC(=O)NC2(CCCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.